molecular formula C6H9Cl2NS B11998000 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B11998000
M. Wt: 198.11 g/mol
InChI Key: QBNZSVFQOHBMAA-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9Cl2NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes:

    Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as sulfuryl chloride (SO2Cl2) to produce 5-chlorothiophene.

    Amination: The 5-chlorothiophene is then reacted with ethylamine under controlled conditions to yield 1-(5-Chlorothiophen-2-yl)ethan-1-amine.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.

    Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amines, thiols, depending on the nucleophile used.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is utilized in several research fields:

    Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing enzymes or pathways related to thiophene metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluorothiophen-2-yl)ethan-1-amine hydrochloride
  • 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
  • 1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride

Uniqueness

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its fluorine, bromine, or methyl-substituted analogs. This makes it particularly valuable in synthetic chemistry for introducing chlorine into heterocyclic frameworks and studying its effects on biological activity.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNZSVFQOHBMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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